molecular formula C10H12N4 B2874048 N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine CAS No. 1872645-32-3

N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine

Cat. No. B2874048
CAS RN: 1872645-32-3
M. Wt: 188.234
InChI Key: CIHAOCPDKFELRA-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of imidazo[1,2-b]pyridazine .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives, including “N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine”, involves the use of a series of imidazopyridazines based on the CHR-6494 and Structure Activity Relationship . The lead structure was rapidly optimized using a combination of crystal structures and effective docking models .


Molecular Structure Analysis

The molecular structure of “N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine” is based on the imidazo[1,2-b]pyridazine core . The compound has a cyclopropylmethyl group attached to the nitrogen atom of the imidazo ring .

Scientific Research Applications

Anti-Cancer Activity

Compounds with the imidazo[1,2-a]pyridine scaffold, like N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine , have been studied for their anti-proliferative activity against various human cancer cell lines. These compounds have shown promising results, with some exhibiting IC50 values comparable to or better than standard drugs like cisplatin, especially against the HeLa cell line .

Inhibition of IL-17A for Autoimmune Diseases

Imidazo[1,2-b]pyridazine derivatives are explored as inhibitors of IL-17A, a pro-inflammatory cytokine involved in autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis. By inhibiting IL-17A, these compounds could potentially offer a new treatment modality for these chronic conditions .

PI3K Inhibitors for Cancer Treatment

The imidazo[1,2-a]pyridine derivatives are also being investigated for their role as PI3K inhibitors, which is significant for cancer treatment. The inhibition of PI3K is a promising strategy as it plays a crucial role in the signaling pathways that lead to cancer cell growth and survival .

Future Directions

The future directions for the research and development of “N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine” and its derivatives could involve further optimization of the lead structures, exploration of their inhibitory activity on other protein kinases, and investigation of their potential applications in various fields .

properties

IUPAC Name

N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-8(1)7-12-9-3-4-10-11-5-6-14(10)13-9/h3-6,8H,1-2,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHAOCPDKFELRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine

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